SalMeterol Xinafoate Adduct IMpurity
Overview
Description
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Mechanism of Action
Target of Action
Salmeterol Xinafoate Adduct Impurity primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the smooth muscle cells lining the airways, leading to relaxation and dilation of the bronchial passages.
Mode of Action
As a long-acting beta-2 adrenergic receptor agonist (LABA), this compound binds to these receptors and activates them . This activation results in the relaxation of smooth muscle in the airways, thereby opening the airways and making it easier to breathe .
Biochemical Pathways
The activation of beta-2 adrenergic receptors by this compound triggers a cascade of biochemical reactions. It stimulates adenyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP. Increased levels of cyclic AMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially mast cells .
Pharmacokinetics
As a laba, it is known for its longer duration of action compared to short-acting beta-2 adrenergic receptor agonists .
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscle , leading to bronchodilation . This helps to alleviate symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD), where narrowed airways can make breathing difficult .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound should be protected from light .
Properties
IUPAC Name |
1-hydroxy-4-[[2-hydroxy-5-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenyl]methyl]naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43NO6/c38-33-18-17-27(22-29(33)23-28-24-32(36(41)42)35(40)31-16-7-6-15-30(28)31)34(39)25-37-19-9-1-2-10-20-43-21-11-8-14-26-12-4-3-5-13-26/h3-7,12-13,15-18,22,24,34,37-40H,1-2,8-11,14,19-21,23,25H2,(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBDIIWJKBGAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CC3=CC(=C(C4=CC=CC=C43)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740244 | |
Record name | 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330076-52-2 | |
Record name | 1-Hydroxy-4-((2-hydroxy-5-(1-hydroxy-2-((6-(4-phenylbutoxy)hexyl)amino)ethyl)phenyl)methyl)-2-naphthalenecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1330076522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-4-{[2-hydroxy-5-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenyl]methyl}naphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-HYDROXY-4-((2-HYDROXY-5-(1-HYDROXY-2-((6-(4-PHENYLBUTOXY)HEXYL)AMINO)ETHYL)PHENYL)METHYL)-2-NAPHTHALENECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DLK39DC9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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